molecular formula C7H12N2 B14798607 3-(Pyrrolidin-3-yl)propanenitrile

3-(Pyrrolidin-3-yl)propanenitrile

Cat. No.: B14798607
M. Wt: 124.18 g/mol
InChI Key: RYIKRXZPLLICGX-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-3-yl)propanenitrile is an organic compound characterized by a pyrrolidine ring attached to a propanenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyrrolidin-3-yl)propanenitrile typically involves the reaction of pyrrolidine with acrylonitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic addition of the pyrrolidine to the acrylonitrile.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-(Pyrrolidin-3-yl)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitrile oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Pyrrolidin-3-yl)propanenitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its role as a building block for bioactive molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-3-yl)propanenitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from the compound.

Comparison with Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle.

    Propanenitrile: A nitrile compound with a three-carbon chain.

    Pyrrolidinone: A lactam derivative of pyrrolidine.

Uniqueness: 3-(Pyrrolidin-3-yl)propanenitrile is unique due to the combination of the pyrrolidine ring and the nitrile group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various complex molecules and a subject of interest in multiple research domains.

Properties

Molecular Formula

C7H12N2

Molecular Weight

124.18 g/mol

IUPAC Name

3-pyrrolidin-3-ylpropanenitrile

InChI

InChI=1S/C7H12N2/c8-4-1-2-7-3-5-9-6-7/h7,9H,1-3,5-6H2

InChI Key

RYIKRXZPLLICGX-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1CCC#N

Origin of Product

United States

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